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molecular formula C9H10ClNO3 B8683520 3-Pyridinecarboxylic acid, 6-chloro-5-ethoxy-, methyl ester CAS No. 915107-32-3

3-Pyridinecarboxylic acid, 6-chloro-5-ethoxy-, methyl ester

Cat. No. B8683520
M. Wt: 215.63 g/mol
InChI Key: NBTDMWPVPBEQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09302991B2

Procedure details

The title compound is prepared in 43% yield (0.68 g, a white solid) from methyl 6-chloro-5-hydroxynicotinate (1.37 g, 7.28 mmol) and iodoethane instead of iodomethane by the similar manner in Step-2 of Amine-4.
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Amine-4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
43%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([OH:12])=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][N:3]=1.I[CH2:14][CH3:15]>>[Cl:1][C:2]1[C:11]([O:12][CH2:14][CH3:15])=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1.37 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)OC)C=C1O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC
Step Three
Name
Amine-4
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=O)OC)C=C1OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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